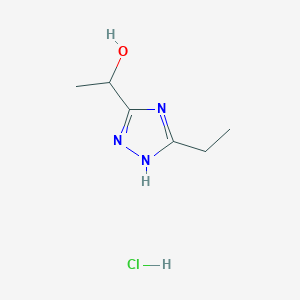
1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a useful research compound. Its molecular formula is C13H27ClN2 and its molecular weight is 246.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Surface Finishing and Energy Storage Technology
Research on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, highlights significant advancements in electroplating and energy storage fields. The development and application of these ionic liquids in electrochemical processes underscore their potential in surface finishing and as electrolytes in energy storage devices. This research underscores the evolving role of specialized ionic liquids in improving electrochemical applications, including coatings and battery technology (Tsuda, Stafford, & Hussey, 2017).
Ionic Liquids in Polysaccharide Modification
Ionic liquids, specifically imidazolium chlorides, demonstrate exceptional solvency for cellulose, enabling their application in the chemical modification of this polysaccharide. This research explores the effective use of ionic liquids as reaction media for cellulose modification, including acylation and silylation, under mild conditions. The findings suggest a promising avenue for utilizing ionic liquids in the modification of biopolymers, thereby enhancing their properties for various applications (Heinze et al., 2008).
Catalysts for Carbon Dioxide Utilization
Ionic liquids serve as innovative catalysts for the conversion of carbon dioxide into linear and cyclic carbonates. This review emphasizes the evolution of ionic liquid catalysts from conventional to tri-cationic systems, highlighting their efficiency in producing dimethyl carbonate. The synergistic effect of metal ions or super bases with ionic liquids significantly enhances conversion rates and product yield, presenting a viable route for carbon dioxide utilization and valorization (Chaugule, Tamboli, & Kim, 2017).
Ionic Liquids in Material Science
The modification of materials with ionic liquids, particularly for solid-phase extraction and separation, is a burgeoning area of research. This review delves into the advancements of ionic liquid-modified materials, including their application in chromatography and capillary electrochromatography. The versatility of ionic liquids in modifying various substrates, such as silica and polymers, to enhance selectivity and sensitivity in analytical applications is discussed (Vidal, Riekkola, & Canals, 2012).
Electrochemical Intercalation of Aluminum
Investigations into rechargeable batteries beyond lithium chemistry have identified aluminum as a promising candidate due to its abundance and capacity. This study showcases the reversible electrochemical intercalation of aluminum in Mo6S8, utilizing ionic liquid electrolytes for efficient deposition and dissolution processes. The findings highlight the potential of aluminum-based batteries, leveraging ionic liquids for enhanced performance (Geng, Lv, Xing, & Guo, 2015).
作用機序
Target of Action
1-Octyl-2,3-Dimethylimidazolium Chloride, also known as 1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride, is a type of ionic liquid Imidazolium ionic liquids have been explored as a recyclable and reusable reaction medium .
Mode of Action
It’s known that imidazolium ionic liquids can enhance the rate of chemical reactions . This suggests that 1-Octyl-2,3-Dimethylimidazolium Chloride may interact with its targets to facilitate chemical reactions, potentially by acting as a solvent or catalyst.
Biochemical Pathways
Imidazolium ionic liquids have been used in different reactions for the synthesis of bioactive organic compounds , suggesting that they may affect various biochemical pathways involved in these reactions.
Pharmacokinetics
It’s known that ionic liquids, including imidazolium-based ones, have unique physical and chemical properties that could influence their pharmacokinetic behavior.
Result of Action
Imidazolium ionic liquids have been shown to enhance the rate of chemical reactions , suggesting that they may have a significant impact on the speed and efficiency of biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Octyl-2,3-Dimethylimidazolium Chloride. For instance, the performance of imidazolium ionic liquids can be influenced by factors such as temperature and pressure . .
生化学分析
Biochemical Properties
It is known that ionic liquids, including 1-Octyl-2,3-Dimethylimidazolium Chloride, can interact with various biomolecules such as enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the ionic liquid.
Cellular Effects
Some studies suggest that ionic liquids can have significant effects on cellular processes . For example, they can affect cell viability and replication . They can also increase protein and nucleic acid contents in the extracellular fluid, damage the cell membrane, and increase membrane permeability .
Molecular Mechanism
It is known that ionic liquids can interact with biomolecules through various mechanisms, including hydrogen bonding, hydrophobic and electrostatic interactions . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that ionic liquids can have long-term effects on cellular function . For example, they can induce oxidative stress and DNA damage .
Dosage Effects in Animal Models
It is known that ionic liquids can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that ionic liquids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that ionic liquids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that ionic liquids can be directed to specific compartments or organelles based on their specific targeting signals or post-translational modifications .
特性
IUPAC Name |
1,2-dimethyl-3-octylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHOJLJYVCNIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849390 |
Source


|
| Record name | 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007398-58-4 |
Source


|
| Record name | 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)


![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)
![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

